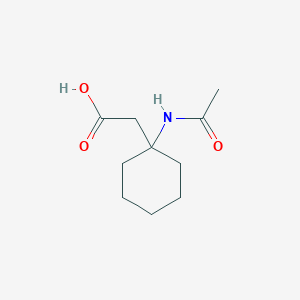

(1-Acetylamino-cyclohexyl)-acetic acid

Overview

Description

(1-Acetylamino-cyclohexyl)-acetic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

(1-Acetylamino-cyclohexyl)-acetic acid has been utilized in the synthesis of various compounds in medicinal chemistry. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to create a Schiff base ligand, which was further reacted with metal ions to form compounds studied for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015). Similarly, derivatives of this compound have been synthesized for potential inhibitory action against influenza virus sialidases (Kerrigan et al., 2001). These studies demonstrate the compound's significance in the development of novel therapeutic agents.

Organic Synthesis and Chemical Reactions

The compound has been a subject of interest in organic synthesis and chemical reactions. For example, its derivatives have been used in the bimolecular oxidative amidation of phenols, indicating its versatility in organic synthesis processes (Chau & Ciufolini, 2014). Another study involved the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, highlighting the compound's role in creating functionalized cycloalkene skeletons (Cong & Yao, 2006).

Applications in Biochemistry

In biochemistry, this compound derivatives have been explored for their enzymatic activities. For instance, Acetylornithinase of Escherichia coli studies used acetylamino acids, including acetyl-nn-methionine, indicating the relevance of these compounds in biochemical research (Vogel & Bonner, 1956).

Immunological Research

The compound has been investigated for its potential immunological applications. A study synthesized a novel immunologically active carbocyclic muramyl dipeptide analogue, utilizing a derivative of this compound, indicating its potential use in immunomodulation (Kikelj et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “®-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name |

2-(1-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-10(7-9(13)14)5-3-2-4-6-10/h2-7H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNNGABVXCECAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.